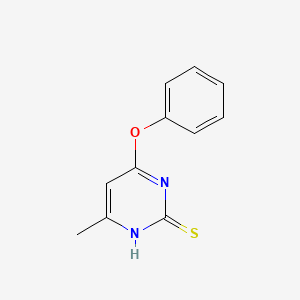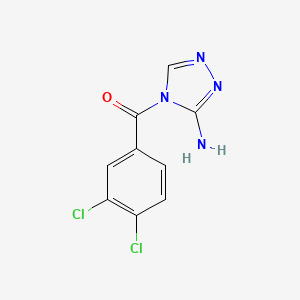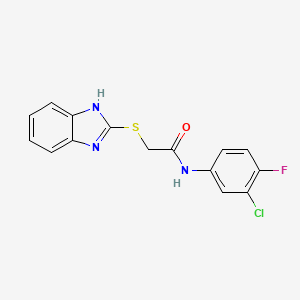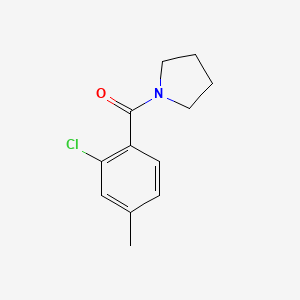![molecular formula C15H20F3N B5798062 1-[4-(trifluoromethyl)benzyl]azocane](/img/structure/B5798062.png)
1-[4-(trifluoromethyl)benzyl]azocane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(trifluoromethyl)benzyl]azocane, also known as TFMB-Azocane, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of azocane and contains a trifluoromethyl group on the benzyl ring. The unique structure of TFMB-Azocane makes it a promising candidate for use in various research fields, including neuroscience and pharmacology. In
作用机制
The mechanism of action of 1-[4-(trifluoromethyl)benzyl]azocane is based on its ability to undergo photoisomerization upon exposure to light. The compound exists in two isomeric forms, a cis and a trans form. The cis form is the inactive form, while the trans form is the active form. Upon exposure to light, the cis form is converted to the trans form, which can then interact with its target protein, leading to a biological response.
Biochemical and Physiological Effects:
1-[4-(trifluoromethyl)benzyl]azocane has been shown to have a significant effect on the activity of neurons and GPCRs. In neuroscience research, 1-[4-(trifluoromethyl)benzyl]azocane has been used to selectively activate or deactivate specific neurons in the brain, leading to changes in behavior. In pharmacology research, 1-[4-(trifluoromethyl)benzyl]azocane has been used to selectively activate or deactivate specific GPCRs, leading to changes in cell signaling.
实验室实验的优点和局限性
One of the major advantages of 1-[4-(trifluoromethyl)benzyl]azocane is its photo-switchable nature, which allows researchers to control the activity of specific cells or proteins with high spatial and temporal precision. This makes 1-[4-(trifluoromethyl)benzyl]azocane a powerful tool for studying complex biological systems. However, there are also some limitations to its use. One limitation is that the compound requires exposure to light to be activated, which can be challenging in some experimental setups. Additionally, the compound may have off-target effects, leading to unintended biological responses.
未来方向
There are several future directions for 1-[4-(trifluoromethyl)benzyl]azocane research. One direction is to develop more selective photo-switchable ligands that can target specific GPCRs or neurons. Another direction is to explore the use of 1-[4-(trifluoromethyl)benzyl]azocane in other research fields, such as cell biology and immunology. Additionally, researchers can investigate the potential of 1-[4-(trifluoromethyl)benzyl]azocane as a therapeutic agent for various diseases, such as neurological disorders and cancer.
Conclusion:
In conclusion, 1-[4-(trifluoromethyl)benzyl]azocane is a promising compound that has shown potential in various scientific research applications. Its photo-switchable nature allows researchers to control the activity of specific cells or proteins with high spatial and temporal precision, making it a powerful tool for studying complex biological systems. While there are some limitations to its use, there are also many future directions for 1-[4-(trifluoromethyl)benzyl]azocane research, indicating that it is a compound with significant potential for scientific advancement.
合成方法
1-[4-(trifluoromethyl)benzyl]azocane can be synthesized through a multistep process involving the reaction of 4-(trifluoromethyl)benzaldehyde with azocane in the presence of a reducing agent. The resulting product is then purified through column chromatography to obtain pure 1-[4-(trifluoromethyl)benzyl]azocane. The synthesis method has been reported in several research papers, indicating that it is a reliable and reproducible process.
科学研究应用
1-[4-(trifluoromethyl)benzyl]azocane has shown potential in various scientific research applications. One of the most significant applications is in neuroscience research, where it can be used as a photo-switchable ligand for optogenetics. Optogenetics is a technique that involves using light to control the activity of specific cells in the brain. 1-[4-(trifluoromethyl)benzyl]azocane can be used to design photo-switchable ligands that can be activated or deactivated by light, allowing researchers to control the activity of specific neurons in the brain.
1-[4-(trifluoromethyl)benzyl]azocane has also been used in pharmacology research to study the function of G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that play a crucial role in cell signaling and are the targets of many drugs. 1-[4-(trifluoromethyl)benzyl]azocane can be used to design photo-switchable ligands that can selectively activate or deactivate specific GPCRs, providing researchers with a powerful tool to study their function.
属性
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methyl]azocane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N/c16-15(17,18)14-8-6-13(7-9-14)12-19-10-4-2-1-3-5-11-19/h6-9H,1-5,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCSIJUITOGDQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[4-(Trifluoromethyl)phenyl]methyl]azocane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate](/img/structure/B5797989.png)
![5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5797995.png)
![N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B5798000.png)

![4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine](/img/structure/B5798012.png)



![N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5798036.png)
![1-benzoyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5798041.png)
![3-[2-(benzyloxy)phenyl]-2-(2-fluorophenyl)acrylonitrile](/img/structure/B5798048.png)

![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(3-methoxyphenyl)piperazine](/img/structure/B5798057.png)